molecular formula C18H16ClF3N6O3 B2675103 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251678-45-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2675103
CAS No.: 1251678-45-1
M. Wt: 456.81
InChI Key: GIHSYMHVUMQJEE-UHFFFAOYSA-N
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Description

This compound is a heteropolycyclic acetamide derivative characterized by a triazolo[4,3-a]pyrazine core substituted with a morpholin-4-yl group at position 8 and a 3-oxo moiety. The acetamide side chain is linked to a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces significant lipophilicity and electron-withdrawing effects.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N6O3/c19-12-2-1-11(18(20,21)22)9-13(12)24-14(29)10-28-17(30)27-4-3-23-15(16(27)25-28)26-5-7-31-8-6-26/h1-4,9H,5-8,10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSYMHVUMQJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the triazolopyrazine core.

    Attachment of the phenyl ring with chloro and trifluoromethyl substituents: This can be accomplished through various coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated phenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several acetamide derivatives with triazole, pyridine, or pyrazine heterocycles. Key comparisons include:

Structural Analogues and Substituent Effects

Compound Name & ID Key Structural Features Implications Reference
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-16-5) Pyridinyl-triazole core; sulfanyl linker instead of triazolo-pyrazine; ethyl substituent Reduced rigidity compared to triazolo-pyrazine; sulfanyl may lower metabolic stability
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573695-56-4) Chloro-trifluoromethyl phenyl at position 4; pyridin-3-yl substituent Altered phenyl substitution pattern may affect target binding; pyridine position impacts π-π interactions
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (573930-79-7) Fluorophenyl group; pyrazinyl-triazole core Fluorophenyl enhances electron-withdrawing effects; pyrazine may improve solubility
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7) Chloro-fluorophenyl group; pyridin-2-yl substituent Halogenated phenyl group increases steric bulk; pyridin-2-yl may alter binding affinity

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, identified by CAS number 2742045-79-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H23ClF3N3O3
Molecular Weight433.9 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, quinazoline derivatives have been shown to inhibit ERK1/2 phosphorylation and tumor cell proliferation effectively. These compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cancer progression. The compound is thought to inhibit key signaling pathways such as the Raf/MEK/ERK pathway. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and arrest the cell cycle at the G0/G1 phase .

Antimicrobial Activity

While primarily studied for its anticancer properties, there is also emerging evidence regarding the antimicrobial potential of similar compounds. For example, pyrrole benzamide derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound could also be investigated for its antibacterial properties.

Study 1: Antitumor Activity

In a study published in 2017, a series of morpholinone fused quinazoline derivatives were synthesized and evaluated for their biological activities. One notable compound demonstrated potent inhibitory effects on EGFR kinase activity and showed antiproliferative effects against non-small-cell lung cancer cell lines . This highlights the potential of compounds with similar structures to this compound in targeting specific cancer types.

Study 2: Antimicrobial Research

Another study focused on the synthesis of various nitrogen heterocycles and their biological evaluations revealed that some derivatives exhibited significant antibacterial activity against clinically relevant strains . This underscores the importance of exploring the antimicrobial potential of triazole-based compounds.

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